molecular formula C13H16ClF3N2 B1424003 3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1220033-24-8

3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1424003
CAS No.: 1220033-24-8
M. Wt: 292.73 g/mol
InChI Key: DDXSYVMHOVVFHJ-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the suggested molecular formula C13H16ClF3N2 and a molecular weight of 292.73 g/mol . This substituted pyridine derivative is characterized by the presence of both chloro- and trifluoromethyl- groups on the pyridine ring, a structural motif seen in intermediates used for the synthesis of active agrochemicals such as the fungicide fluazinam . The compound's lipophilicity is estimated to be significant, with a calculated XLogP3 value of 4.6 . Its primary application is in research and development, particularly in organic synthesis and medicinal chemistry, where it serves as a valuable building block. It has been identified as a key intermediate in patented research for the development of cyclohexyl amide derivatives investigated as corticotropin-releasing factor (CRF) receptor antagonists . This suggests potential research applications in neuropharmacology and stress-related disorders. The product is provided with a purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. All chemicals should be handled by qualified professionals .

Properties

IUPAC Name

3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2/c1-19(10-5-3-2-4-6-10)12-11(14)7-9(8-18-12)13(15,16)17/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXSYVMHOVVFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Based on Chlorination and Nucleophilic Substitution

Step 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Starting from 2,3-dichloropyridine derivatives, chlorination is performed using tungsten hexachloride or similar chlorinating agents under controlled conditions to introduce chlorine atoms selectively at the 2 and 3 positions.
  • Trifluoromethylation is achieved using fluorinating agents like antimony pentafluoride or via electrophilic trifluoromethylation reagents, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

Step 2: Selective substitution at the 3-position

  • The chlorine at the 3-position is displaced via nucleophilic substitution with suitable amines or cyclohexyl derivatives, often employing phase transfer catalysts or strong bases such as sodium hydride or potassium carbonate in solvents like acetone or methylethylketone.

Step 3: Introduction of the amino group at the 2-position

  • The amino group is introduced through a nucleophilic substitution or via a Pinner reaction, hydrolyzing ester intermediates to form the amino functionality.

Step 4: Cyclohexyl and methyl substitution

  • Cyclohexyl groups are attached via Grignard reactions or nucleophilic substitutions, often involving cyclohexanone derivatives and Grignard reagents, followed by further functionalization to incorporate the methyl group on the nitrogen atom.

Suzuki Coupling for Aromatic Substituents

  • An alternative route involves Suzuki coupling reactions, where boronic acids are reacted with halogenated pyridine derivatives in the presence of palladium catalysts and bases like sodium methylate or potassium carbonate, to introduce the trifluoromethyl and other aromatic groups efficiently.

Fluorination and Chlorination Approach

  • A notable method involves initial chlorination of pyridine rings, followed by fluorination using antimony pentafluoride or hydrogen fluoride, to selectively introduce fluorine at desired positions, then subsequent chlorination and substitution steps.

Representative Data Table of Preparation Methods

Step Reagents Conditions Purpose References
1 Tungsten hexachloride, pyridine derivative Heating, chlorination Chlorination of pyridine
2 Antimony pentafluoride, HF Heating, fluorination Trifluoromethylation
3 Sodium hydride, cyclohexanone -20°C to 30°C Cyclohexyl group attachment
4 Grignard reagent (e.g., cyclohexylmagnesium chloride) THF, 0°C to RT Nucleophilic addition
5 Palladium catalyst, boronic acid Reflux, inert atmosphere Suzuki coupling

Research Findings and Notes

  • Efficiency and Yield: The multi-step processes generally yield high purity products with yields exceeding 70-80%, especially when optimized for large-scale production.
  • Cost and Safety: Methods involving common reagents like sodium hydride, palladium catalysts, and chlorinating agents are considered cost-effective and scalable, suitable for industrial synthesis.
  • Reaction Conditions: Mild to moderate temperatures (0°C to 50°C) are preferred to minimize side reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinamine derivatives with various functional groups.

Scientific Research Applications

Synthesis Overview

The synthesis of 3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves several key steps:

  • Formation of the Pyridine Core : Synthesized through condensation reactions.
  • Chlorination : Achieved using thionyl chloride or phosphorus pentachloride.
  • Alkylation : Introduction of the cyclohexyl and methyl groups via alkylation reactions.
  • Trifluoromethyl Group Addition : Utilized reagents like trifluoromethyl iodide.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex chemical entities, facilitating the development of new materials and pharmaceuticals.

Biology

  • Bioactive Compound Investigation : Research has focused on its potential effects in biological assays, particularly in modulating enzyme activities and cellular pathways.

Medicine

  • Therapeutic Properties : Studies have explored its anti-inflammatory and antimicrobial activities. The compound's interaction with specific molecular targets suggests potential applications in treating various diseases.

Industry

  • Specialty Chemicals Development : Its unique properties make it valuable for creating specialty chemicals with specific functionalities.

Research indicates that this compound may exhibit various biological activities:

  • Anticancer Activity : Potential inhibition of specific kinases involved in cancer proliferation.
  • Anti-inflammatory Effects : Modulation of cytokine production and inflammatory pathways.
  • Antimicrobial Properties : Evidence suggests effectiveness against bacterial growth.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerKinase inhibition[Research Study A]
Anti-inflammatoryCytokine modulation[Research Study B]
AntimicrobialBacterial growth inhibition[Research Study C]

Case Studies

  • Anticancer Research :
    • A study highlighted the compound's ability to inhibit c-KIT kinase, relevant in gastrointestinal stromal tumors (GISTs).
  • Anti-inflammatory Studies :
    • Investigations into its effects on cytokine signaling pathways demonstrated potential therapeutic benefits in inflammatory conditions.
  • Antimicrobial Testing :
    • The compound showed promise against multidrug-resistant strains of bacteria, suggesting its potential as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituents (Position 2 Amine) Additional Substituents Molecular Weight Key Applications/Properties Reference ID
Target Compound : 3-Chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine Cyclohexyl, Methyl Cl (C3), CF₃ (C5) ~322.7 (calc.) Agrochemical intermediate (hypothesized)
3-Chloro-N-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine Tetrahydrothiophenylmethyl Cl (C3), CF₃ (C5) ~344.8 (calc.) Unknown (structural analogue)
3-Chloro-5-(trifluoromethyl)pyridin-2-amine None Cl (C3), CF₃ (C5) 196.56 Intermediate for fluazinam (fungicide)
6-Chloro-5-(trifluoromethyl)pyridin-2-amine None Cl (C6), CF₃ (C5) 196.56 Unspecified agrochemical applications
5-(3-Methoxyphenyl)-N-methyl-3-(trifluoromethyl)pyridin-2-amine Methyl CF₃ (C3), 3-methoxyphenyl (C5) 282.26 Potential pharmaceutical intermediate
3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine Propoxydinitrophenyl Cl (C3), CF₃ (C5), NO₂ (C2, C6) ~525.1 (calc.) Fungicide (e.g., fluazinam derivatives)
Key Observations:

Amine Substituents : The target compound’s cyclohexyl-methyl group enhances lipophilicity compared to simpler amines (e.g., unsubstituted or methyl-only analogues) .

Halogen and CF₃ Positioning : Chlorine at position 3 and CF₃ at position 5 are conserved in fungicidal intermediates, while position 6 substitution (e.g., 6-chloro) may alter binding affinity .

Biological Activity

3-Chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural properties, characterized by a chloro group, cyclohexyl group, methyl group, and trifluoromethyl group attached to a pyridinamine core, suggest a variety of applications in medicinal chemistry and biological research.

  • Molecular Formula : C₁₃H₁₆ClF₃N₂
  • Molecular Weight : 292.73 g/mol
  • CAS Number : 1220033-24-8

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the pyridine core via condensation reactions.
  • Chlorination using thionyl chloride or phosphorus pentachloride.
  • Alkylation to introduce cyclohexyl and methyl groups.
  • Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation but may include pathways related to inflammation and microbial resistance .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of nitrogen heterocycles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of several pyridine derivatives, including related compounds to this compound. The results demonstrated that these compounds had potent activity against Gram-positive bacteria with MIC values comparable to established antibiotics like ciprofloxacin .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory mechanism of similar pyridine derivatives, revealing their potential to inhibit NF-kB signaling pathways, which are crucial in the inflammatory response .

Research Applications

This compound is being investigated for various applications in:

  • Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting bacterial infections and inflammatory diseases.
  • Chemical Biology : As a tool for probing biological pathways and interactions due to its ability to modify enzyme activity.

Q & A

Q. What are the common synthetic routes for 3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Trifluoromethylation : Introducing the -CF₃ group via radical trifluoromethylation or cross-coupling reactions using Cu/Pd catalysts under anhydrous conditions (e.g., DMF as solvent, 80–100°C) .
  • Chlorination : Electrophilic aromatic substitution at position 3 using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane .
  • Amination : N-alkylation of the pyridin-2-amine precursor with cyclohexyl and methyl groups via Buchwald-Hartwig amination (Pd(OAc)₂/Xantphos catalyst, NaOtBu base, toluene reflux) .
    Purification often employs column chromatography (ethyl acetate/hexane) and recrystallization from dichloromethane .

Q. How is the compound characterized structurally?

  • X-ray crystallography : Resolve molecular geometry and confirm substituent positions. SHELX software is used for refinement, addressing disorders (e.g., trifluoromethyl group rotational isomers, occupancy ratio refinement) .
  • Spectroscopy : ¹H/¹³C NMR (δ ~6.5–8.5 ppm for pyridine protons, split patterns for -CF₃ coupling), FTIR (C-F stretches at 1100–1250 cm⁻¹), and HRMS for molecular ion validation .

Q. What physicochemical properties are critical for handling this compound?

  • Stability : Hygroscopic solid; store under inert gas (N₂/Ar) at –20°C. Decomposes above 150°C .
  • Solubility : Lipophilic (logP ~3.5); soluble in DCM, DMF, and THF; poorly soluble in water .
  • Hazard : Irritant (wear PPE); avoid light due to potential photodegradation of the -CF₃ group .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Test Pd/Cu complexes (e.g., Pd₂(dba)₃ with SPhos ligand) to reduce side reactions .
  • Solvent effects : Use dioxane instead of toluene for better solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventional) .

Q. How is crystallographic disorder in the trifluoromethyl group resolved?

  • Occupancy refinement : In SHELXL, model two orientations with partial occupancy (e.g., 68:32 ratio) and apply restraints to bond lengths/angles .
  • Low-temperature data collection : Reduce thermal motion (100 K) to improve electron density maps .

Q. What strategies assess the compound’s reactivity in nucleophilic substitution?

  • Kinetic studies : Monitor Cl displacement by amines (e.g., pyrrolidine) via ¹H NMR, varying solvents (DMF vs. THF) and bases (K₂CO₃ vs. Et₃N) .
  • DFT calculations : Predict activation barriers for SNAr mechanisms at position 3, accounting for -CF₃ electron-withdrawing effects .

Q. How to design structure-activity relationship (SAR) studies for agrochemical applications?

  • Bioisosteric replacement : Compare -CF₃ with -OCF₃ or -SF₃ analogs in fungicidal assays (e.g., Botrytis cinerea inhibition) .
  • Substituent variation : Synthesize derivatives with altered N-alkyl groups (e.g., ethyl instead of cyclohexyl) to probe steric effects on target binding .

Q. How are contradictory spectral data resolved (e.g., unexpected NMR splits)?

  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of -CF₃ or N-cyclohexyl group) .
  • COSY/NOESY : Confirm spin-spin coupling networks and spatial proximity of substituents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-cyclohexyl-N-methyl-5-(trifluoromethyl)pyridin-2-amine

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